Methyl 4',4-dimethylbiphenyl-2-carboxylate

Catalog No.
S6615899
CAS No.
216442-81-8
M.F
C16H16O2
M. Wt
240.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4',4-dimethylbiphenyl-2-carboxylate

CAS Number

216442-81-8

Product Name

Methyl 4',4-dimethylbiphenyl-2-carboxylate

IUPAC Name

methyl 5-methyl-2-(4-methylphenyl)benzoate

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

InChI

InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)14-9-6-12(2)10-15(14)16(17)18-3/h4-10H,1-3H3

InChI Key

RADBNOXPAIVEOG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC

The exact mass of the compound Methyl 4',4-dimethylbiphenyl-2-carboxylate is 240.115029749 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4',4-dimethylbiphenyl-2-carboxylate is an organic compound with the molecular formula C15H16O2C_{15}H_{16}O_2 and a molecular weight of approximately 232.29 g/mol. It features a biphenyl structure where two phenyl rings are connected by a single bond, with methyl groups attached to the para positions of one ring and a carboxylate group on the second ring. The compound is a derivative of 4,4'-dimethylbiphenyl, which is known for its applications in organic synthesis and materials science .

There is no current information regarding a specific mechanism of action for this compound in biological systems.

  • Potential for mild skin irritation.
  • Low flammability but may decompose upon heating.
  • Relatively low acute toxicity compared to some other aromatic compounds [].
Typical of carboxylic acid derivatives, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water.
  • Nucleophilic substitution: The carboxylate group can be substituted by nucleophiles, making it useful in synthetic pathways.

These reactions are crucial for modifying the compound to create derivatives with desired properties .

Methyl 4',4-dimethylbiphenyl-2-carboxylate can be synthesized through several methods:

  • Direct Esterification: Reacting 4,4-dimethylbiphenyl-2-carboxylic acid with methanol in the presence of an acid catalyst.
  • Bromomethylation: Starting from 4,4-dimethylbiphenyl, bromomethylation can introduce a bromomethyl group, which can then be converted to a carboxylate through subsequent reactions .
  • Photo

Methyl 4',4-dimethylbiphenyl-2-carboxylate finds applications in:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Used as a building block for polymers and other materials due to its structural properties.
  • Pharmaceuticals: Potentially utilized in drug design due to its biological activity profile .

Interaction studies involving methyl 4',4-dimethylbiphenyl-2-carboxylate often focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nucleophiles: The carboxylate group makes it susceptible to nucleophilic attack, which can be studied to understand reaction mechanisms.
  • Biological Interactions: Investigating how this compound interacts with biological molecules can provide insights into its potential therapeutic uses .

Several compounds exhibit structural similarities to methyl 4',4-dimethylbiphenyl-2-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl 3'-methyl[1,1'-biphenyl]-2-carboxylateC15H16O2Similar biphenyl structure; different methyl position
Methyl [1,1'-biphenyl]-2-carboxylateC14H14O2Lacks additional methyl groups; simpler structure
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylateC16H16O4Contains two carboxylic acid groups
Methyl 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxylateC15H16O3Hydroxymethyl group adds polarity
2'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acidC15H14O3Contains methoxycarbonyl; alters solubility

The uniqueness of methyl 4',4-dimethylbiphenyl-2-carboxylate lies in its specific arrangement of functional groups and its potential reactivity profile compared to these similar compounds. Its unique structural features make it valuable for targeted applications in organic synthesis and material sciences .

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

240.115029749 g/mol

Monoisotopic Mass

240.115029749 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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